![molecular formula C15H14ClN3O4S2 B2819533 4-((3-((4-氯苯并[d]噻唑-2-基)氧基)氮杂环丁烷-1-基)磺酰)-3,5-二甲基异噁唑-2-酮 CAS No. 1396625-12-9](/img/structure/B2819533.png)
4-((3-((4-氯苯并[d]噻唑-2-基)氧基)氮杂环丁烷-1-基)磺酰)-3,5-二甲基异噁唑-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-((3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole” is a complex organic molecule. It contains a benzo[d]thiazol-2-yl group, which is a common motif in many pharmaceuticals and biologically active compounds . This group is known to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and includes a benzo[d]thiazol-2-yl group, an azetidin-1-yl group, a sulfonyl group, and a dimethylisoxazole group . The exact structure would require more specific information or computational modeling.科学研究应用
- Nonsteroidal anti-inflammatory drugs (NSAIDs) play a crucial role in managing inflammation. The synthesized compound has been evaluated for its anti-inflammatory effects. It likely inhibits cyclooxygenase-2 (COX-2), which mediates inflammation and pain, while minimizing deleterious effects on the gastrointestinal tract .
- The same compound has demonstrated significant analgesic activity. By targeting COX-2, it may alleviate pain associated with inflammation .
- Unlike traditional NSAIDs, which often cause gastrointestinal irritation and ulceration due to COX-1 inhibition, this compound exhibits lower ulcerogenic potential. It could be a promising alternative for pain management without severe GI side effects .
- Docking studies suggest that the compound binds effectively to the active site of the Pseudomonas aeruginosa quorum sensing LasR system. This finding indicates potential antimicrobial properties .
- In vitro evaluations against human cancer cell lines (MGC-803, HepG-2, T24, NCI-H460) revealed potent cytotoxicity. This suggests a role in cancer therapy .
- Incorporating a thiazolidinone ring into the compound structure enhances both anti-inflammatory and analgesic activities. This modification could lead to improved drug candidates .
Anti-Inflammatory Activity
Analgesic Properties
Ulcerogenic and Irritative Action
Antimicrobial Activity
Anti-Proliferative Effects
Thiazolidinone Ring Enhancement
作用机制
Target of Action
Compounds with similar structures, such as those containing abenzothiazole moiety, have been found to have significant anti-inflammatory and analgesic activities . They are known to inhibit the cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins .
Mode of Action
The mode of action of this compound is likely related to its interaction with its targets. For instance, non-steroidal anti-inflammatory drugs (NSAIDs), which include compounds with similar structures, exert their anti-inflammatory effects primarily through the inhibition of COX enzymes . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. The inhibition of COX enzymes disrupts the metabolism of arachidonic acid to prostaglandins and leukotrienes . This disruption can lead to a decrease in inflammation and pain, as prostaglandins are known to mediate these responses .
Pharmacokinetics
Compounds with similar structures are known to have good bioavailability .
Result of Action
The result of the compound’s action at the molecular and cellular level is a decrease in the production of prostaglandins, leading to reduced inflammation and pain . Some compounds with similar structures have also been found to have significant anti-inflammatory and analgesic activities .
属性
IUPAC Name |
4-[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S2/c1-8-14(9(2)23-18-8)25(20,21)19-6-10(7-19)22-15-17-13-11(16)4-3-5-12(13)24-15/h3-5,10H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPPRWRGGVSAGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)OC3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。